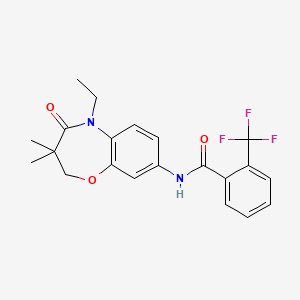

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-4-26-16-10-9-13(11-17(16)29-12-20(2,3)19(26)28)25-18(27)14-7-5-6-8-15(14)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZXQIDXDYKNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Benzoxazepine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The ethyl, dimethyl, and trifluoromethyl groups are introduced through various organic reactions such as alkylation, acylation, and halogenation.

Final Coupling: The benzamide moiety is attached through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and dimethyl groups.

Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoxazepines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of new materials with unique properties.

Biology

Enzyme Inhibition: Potential as an inhibitor of specific enzymes.

Receptor Binding: May interact with various biological receptors.

Medicine

Drug Development: Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Agriculture: Possible use as a pesticide or herbicide.

Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Source : RCSB PDB (Ligand ID: 6EW)

Structural Differences :

- Core : Shares the same benzoxazepin core (5-ethyl-3,3-dimethyl-4-oxo substitution).

- Substituent : Features a benzenesulfonamide group at the 8-position instead of a benzamide. The sulfonamide is further substituted with 3,4-dimethyl groups and a trifluoroethylamine side chain.

- Molecular Weight : 484.532 g/mol (higher than the target compound’s estimated 433 g/mol due to the sulfonamide and trifluoroethyl groups).

Functional Implications :

- Electron Effects : The sulfonate’s strong electron-withdrawing nature may alter binding interactions (e.g., hydrogen bonding vs. hydrophobic packing).

- Steric Impact : The trifluoroethyl group introduces steric bulk, which could influence target selectivity or off-target effects.

Other Benzoxazepine Derivatives

*Estimated using fragment-based methods.

Pharmacokinetic and Pharmacodynamic Comparisons

Binding Affinity and Selectivity

- Target Compound : The 2-(trifluoromethyl)benzamide group likely enhances hydrophobic interactions with target proteins, similar to trifluoromethyl-containing drugs like Celecoxib. However, the absence of a sulfonate group may reduce polar interactions compared to the 6EW ligand .

- 6EW Ligand : The sulfonamide’s hydrogen-bonding capacity may improve affinity for serine/threonine kinases or proteases but limit blood-brain barrier penetration.

Metabolic Stability

- The trifluoromethyl group in the target compound resists oxidative metabolism, extending half-life compared to methyl or halogen substituents. In contrast, the 6EW ligand’s trifluoroethyl group may undergo slow oxidative dealkylation.

Research Findings and Limitations

- Experimental Data Gap: No direct in vitro or in vivo data for the target compound are publicly available. Comparisons rely on structural extrapolation and analogues like the 6EW ligand.

- Computational Predictions : Molecular docking suggests the target compound’s benzamide group fits into hydrophobic pockets of kinase ATP-binding sites, while the 6EW ligand’s sulfonamide may favor polar active sites .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 484.53 g/mol. The structure features a benzoxazepine core with various functional groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways associated with tumor growth.

- Anti-inflammatory Properties : Compounds in this class have shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.

The exact mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with specific enzymes that play a role in disease pathways.

- Receptor Modulation : Binding to neurotransmitter receptors or other cellular receptors to influence signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study involving various benzoxazepine derivatives, one derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. This suggests a promising avenue for further exploration in cancer therapeutics.

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of related compounds highlighted their ability to reduce oxidative stress in neuronal cultures exposed to amyloid-beta peptides. This points towards their potential use in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.